molecular formula C12H14N2O2S2 B13272149 N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B13272149
M. Wt: 282.4 g/mol
InChI Key: YPQIXPWBGUDEGE-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale application of the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQIXPWBGUDEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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